molecular formula C17H15BrN2OS2 B3513261 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2,6-dimethylphenyl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2,6-dimethylphenyl)acetamide

Cat. No.: B3513261
M. Wt: 407.4 g/mol
InChI Key: SEQUZIYCYFCTJD-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2,6-dimethylphenyl)acetamide is a synthetic organic compound. It features a benzothiazole ring, a brominated phenyl group, and an acetamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2,6-dimethylphenyl)acetamide typically involves:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of o-aminothiophenol with carbon disulfide and an appropriate halogenating agent.

    Introduction of the Sulfanyl Group: The benzothiazole ring can be functionalized with a sulfanyl group using thiolating agents.

    Acetamide Formation: The final step involves the reaction of the functionalized benzothiazole with 4-bromo-2,6-dimethylaniline and acetic anhydride under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties.

Medicine

    Drug Development: The compound could be explored as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.

Industry

    Material Science: The compound may find applications in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)acetamide: Lacks the brominated phenyl group.

    N-(4-bromo-2,6-dimethylphenyl)acetamide: Lacks the benzothiazole ring.

Uniqueness

The unique combination of the benzothiazole ring, sulfanyl group, and brominated phenyl group in 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2,6-dimethylphenyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS2/c1-10-7-12(18)8-11(2)16(10)20-15(21)9-22-17-19-13-5-3-4-6-14(13)23-17/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQUZIYCYFCTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CSC2=NC3=CC=CC=C3S2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2,6-dimethylphenyl)acetamide
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2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2,6-dimethylphenyl)acetamide
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2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2,6-dimethylphenyl)acetamide
Reactant of Route 4
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2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2,6-dimethylphenyl)acetamide
Reactant of Route 5
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2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2,6-dimethylphenyl)acetamide
Reactant of Route 6
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2,6-dimethylphenyl)acetamide

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